molecular formula C8H4ClF2NO B12852061 3-Chloro-4,5-difluoro-2-methoxybenzonitrile

3-Chloro-4,5-difluoro-2-methoxybenzonitrile

Cat. No.: B12852061
M. Wt: 203.57 g/mol
InChI Key: PHHMCAAZBYUCGS-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H4ClF2NO It is a derivative of benzonitrile, characterized by the presence of chloro, difluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5-difluoro-2-methoxybenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-difluoroaniline and 2-methoxybenzonitrile.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for quality control and analysis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-difluoro-2-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts are typical methods.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: 3-Chloro-4,5-difluoro-2-methoxybenzoic acid.

    Reduction: 3-Chloro-4,5-difluoro-2-methoxybenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4,5-difluoro-2-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-difluoro-2-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxybenzonitrile: Similar structure but lacks the difluoro groups.

    3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde: Contains hydroxy and aldehyde groups instead of nitrile.

    3-Chloro-5-methoxybenzonitrile: Similar but with different substitution pattern.

Uniqueness

3-Chloro-4,5-difluoro-2-methoxybenzonitrile is unique due to the presence of both chloro and difluoro substituents, which impart distinct chemical and physical properties

Properties

Molecular Formula

C8H4ClF2NO

Molecular Weight

203.57 g/mol

IUPAC Name

3-chloro-4,5-difluoro-2-methoxybenzonitrile

InChI

InChI=1S/C8H4ClF2NO/c1-13-8-4(3-12)2-5(10)7(11)6(8)9/h2H,1H3

InChI Key

PHHMCAAZBYUCGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1C#N)F)F)Cl

Origin of Product

United States

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